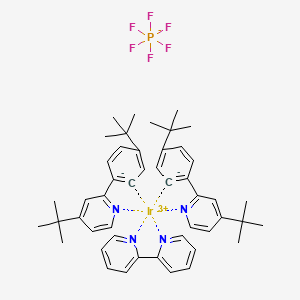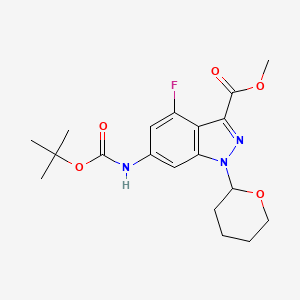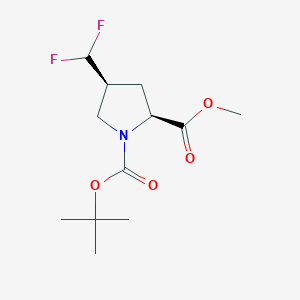
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique structural properties and potential applications in various fields, including catalysis and material science. The compound features a central iridium ion coordinated with multiple ligands, including pyridine derivatives and hexafluorophosphate.
Méthodes De Préparation
The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The pyridine derivatives are synthesized through a series of organic reactions, often starting with tert-butylbenzene and pyridine.
Complex Formation: The iridium ion is introduced through a reaction with iridium salts, such as iridium chloride, in the presence of the synthesized ligands.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
Mécanisme D'action
The mechanism by which 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate exerts its effects involves coordination chemistry. The iridium ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it effective in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylbenzenethiol: A thiol derivative of tert-butylbenzene.
4-tert-Butylbenzyl mercaptan: A mercaptan derivative of tert-butylbenzene.
Compared to these compounds, 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is unique due to its complex structure and the presence of an iridium ion, which imparts distinct catalytic and material properties.
Propriétés
Formule moléculaire |
C48H56F6IrN4P |
|---|---|
Poids moléculaire |
1026.2 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C10H8N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
PZBVNSNEJBSXEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)
![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)



![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)




